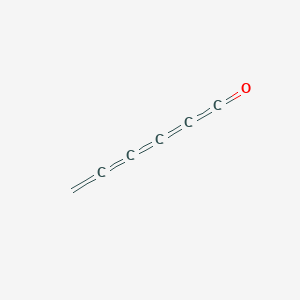![molecular formula C14H12O2S2 B14507316 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol CAS No. 64620-82-2](/img/structure/B14507316.png)
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol is an organic compound characterized by the presence of hydroxyl groups and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol typically involves the reaction of 2-hydroxythiophenol with an appropriate alkyne under specific conditions. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds under mild conditions . Another approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr in ethanol, which provides a scalable and green synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact and ensure safety during production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its photo-physical properties.
Medicine: Explored for its potential therapeutic effects, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and redox reactions, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to an aromatic ring.
2-Hydroxythiophenol: Contains a hydroxyl group and a sulfur atom attached to an aromatic ring.
Quinones: Oxidized derivatives of phenols with two carbonyl groups.
Properties
CAS No. |
64620-82-2 |
|---|---|
Molecular Formula |
C14H12O2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenyl)sulfanylethenylsulfanyl]phenol |
InChI |
InChI=1S/C14H12O2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-10,15-16H |
InChI Key |
YMWFHAJDLRDOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC=CSC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


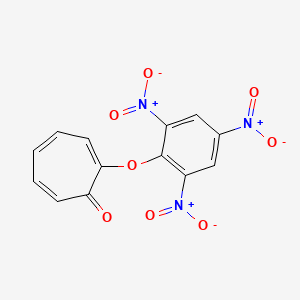
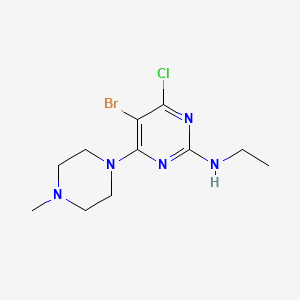
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
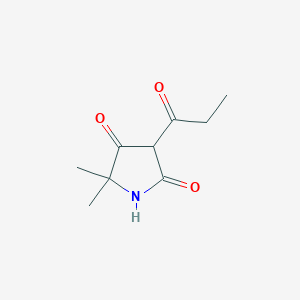

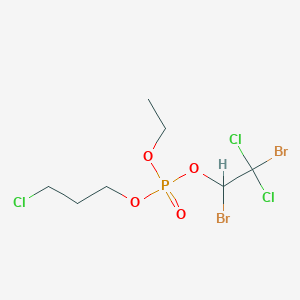
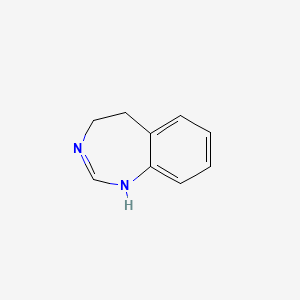

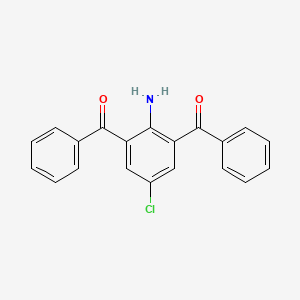
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
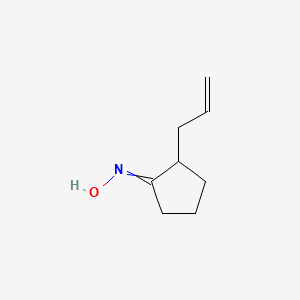
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
